molecular formula C14H11ClN2O2S B065493 3-((1H-Indol-1-yl)sulfonyl)-4-chloroaniline CAS No. 173908-48-0

3-((1H-Indol-1-yl)sulfonyl)-4-chloroaniline

Katalognummer: B065493
CAS-Nummer: 173908-48-0
Molekulargewicht: 306.8 g/mol
InChI-Schlüssel: MQUMCKWSVIPCBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

CAS-Nummer

173908-48-0

Molekularformel

C14H11ClN2O2S

Molekulargewicht

306.8 g/mol

IUPAC-Name

4-chloro-3-indol-1-ylsulfonylaniline

InChI

InChI=1S/C14H11ClN2O2S/c15-12-6-5-11(16)9-14(12)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2

InChI-Schlüssel

MQUMCKWSVIPCBU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl

173908-48-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.